3-Fluoro-4-methylbenzamide oxime
CAS No.: 238742-80-8
Cat. No.: VC6228127
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 238742-80-8 |
|---|---|
| Molecular Formula | C8H9FN2O |
| Molecular Weight | 168.17 g/mol |
| IUPAC Name | 3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide |
| Standard InChI | InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
| Standard InChI Key | RCNTZYAQXVFCBQ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)/C(=N\O)/N)F |
| SMILES | CC1=C(C=C(C=C1)C(=NO)N)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=NO)N)F |
Introduction
Nomenclature and Structural Characterization
Chemical Identity and CAS Registry
The compound is formally named 3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide under IUPAC nomenclature. Two CAS Registry Numbers are associated with this substance: 175277-86-8 and 238742-80-8 . This discrepancy arises from divergent naming conventions in vendor databases, though spectroscopic and chromatographic analyses confirm both identifiers refer to the same molecular entity .
Molecular Architecture
The molecular formula C₈H₉FN₂O (molecular weight: 168.17 g/mol) comprises:
-
A benzene ring substituted with fluorine (C-3) and methyl (C-4) groups.
-
An amidoxime functional group (-C(=NOH)-NH₂) at the C-1 position .
The Z-configuration of the oxime moiety is thermodynamically favored, as confirmed by X-ray crystallography . Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the C=N bond (1.28 Å) .
Physicochemical Properties
Thermal and Spectral Profiles
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO: 32 mg/mL) but limited solubility in water (<0.1 mg/mL) . IR spectroscopy confirms key functional groups:
Synthesis and Industrial Production
Primary Synthetic Route
The most efficient synthesis involves hydroxylamine-mediated nitrile oximation:
Step 1: Preparation of 3-fluoro-4-methylbenzonitrile
-
Precursor: 3-Fluoro-4-methylbenzoyl chloride + NH₃ → 3-Fluoro-4-methylbenzamide
-
Reagent: POCl₃ (dehydration agent)
Step 2: Oxime Formation
-
Reaction: 3-Fluoro-4-methylbenzonitrile + NH₂OH·HCl → 3-Fluoro-4-methylbenzamide oxime
-
Conditions: Ethanol reflux, 6 hr
Industrial Scale-Up Challenges
-
Purity Control: Residual nitrile (<0.5% per ICH guidelines) requires repetitive crystallization from ethyl acetate .
-
Cost Drivers: Fluorine incorporation accounts for 41% of raw material costs due to specialized fluorination steps .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as:
-
Neuraminidase Inhibitor Precursor: Demonstrates IC₅₀ = 3.2 μM against influenza H1N1 by mimicking sialic acid transition states .
-
Anticancer Agent: Induces apoptosis in MCF-7 cells (EC₅₀ = 12 μM) via PARP-1 inhibition .
Materials Science
-
Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) to form porous networks (BET surface area: 890 m²/g) .
-
Polymer Stabilizers: Suppresses thermal degradation in polypropylene (Td increase: 28°C at 1 wt% loading) .
| Vendor | Purity | Price (1g) | Lead Time |
|---|---|---|---|
| Apollo Scientific | 97% | $1,173 | 4 weeks |
| VWR | 95% | $469 | 6 weeks |
| RR Scientific | 98% | $985 | 3 weeks |
Prices reflect Q2 2025 market data . Demand has grown 22% YoY, driven by pharmaceutical R&D .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Use respiratory protection |
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Employ face shield |
Disposal Protocols
Incinerate at >850°C with alkaline scrubbers to prevent HF emissions .
Emerging Research Directions
Photodynamic Therapy
Conjugates with porphyrin derivatives show 83% tumor regression in murine models under 650 nm irradiation .
Sustainable Synthesis
Microwave-assisted oximation reduces reaction time to 15 min with 89% yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume